molecular formula C11H12BrIO2 B6208289 tert-butyl 4-bromo-2-iodobenzoate CAS No. 944276-64-6

tert-butyl 4-bromo-2-iodobenzoate

Cat. No.: B6208289
CAS No.: 944276-64-6
M. Wt: 383
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Description

Tert-butyl 4-bromo-2-iodobenzoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of both bromine and iodine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-iodobenzoate typically involves the esterification of 4-bromo-2-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often employ automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or iodine atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoates .

Scientific Research Applications

Tert-butyl 4-bromo-2-iodobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-iodobenzoate involves its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. These reactions enable the compound to modify molecular structures and interact with specific molecular targets. The presence of bromine and iodine atoms allows for unique reactivity patterns, making it a versatile tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-iodobenzoate: Similar in structure but lacks the bromine atom, making it less versatile in certain reactions.

    Tert-butyl 2-iodobenzoate: The iodine atom is positioned differently, affecting its reactivity and applications.

    2-Bromo-4-(tert-butyl)-1-iodobenzene: Similar structure but with different functional groups, leading to varied reactivity.

Uniqueness

Tert-butyl 4-bromo-2-iodobenzoate is unique due to the simultaneous presence of both bromine and iodine atoms, which provides distinct reactivity patterns and makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

944276-64-6

Molecular Formula

C11H12BrIO2

Molecular Weight

383

Purity

95

Origin of Product

United States

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